molecular formula C18H17ClN2O3S B2517472 1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 1209714-94-2

1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide

Cat. No. B2517472
CAS RN: 1209714-94-2
M. Wt: 376.86
InChI Key: AYYVPYVKRZALTG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications

Metal Mediated Inhibition of Methionine Aminopeptidase

Research has identified quinolinyl sulfonamides as potent methionine aminopeptidase (MetAP) inhibitors, indicating their significance in enzyme inhibition studies. These compounds exhibit varying inhibitory potencies on different metal forms of Escherichia coli MetAP, demonstrating a metal-dependent inhibition mechanism. The structural analysis highlights their interaction with the enzyme's active site, providing insights into the inhibition process and emphasizing the importance of metal interactions in MetAP inhibition. This research suggests potential applications in designing enzyme inhibitors for therapeutic purposes (Huang et al., 2006).

Synthesis of Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-Dimethoxyquinoline-3-Carboxylate Metabolites

Another study focuses on the synthesis of metabolites related to TAK-603, using methanesulfonyl as a protective group. This research presents a novel synthetic route, showcasing the chemical's role in facilitating efficient synthesis processes. The methodology employed offers a simpler and high-yield approach to synthesizing complex organic compounds, demonstrating its utility in organic chemistry and drug development (Mizuno et al., 2006).

Methane Generation from CO2 with Molecular Catalysts

Research on the electrochemical reduction of carbon dioxide to methane highlights the application of rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands. These complexes catalyze the conversion of CO2 to CO and methane, showcasing the potential of the chemical in facilitating environmentally significant reactions. This study underscores the importance of molecular catalysis in addressing climate change challenges by converting greenhouse gases into valuable resources (Nganga et al., 2021).

Synthesis and Antitumor Activity of Amsacrine Analogs

Investigations into novel amsacrine-like derivatives, including a series of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, have shown significant anticancer activity. This research contributes to the development of new chemotherapeutic agents by exploring the role of the acridine moiety in anticancer activity and DNA intercalation. The findings indicate the potential for designing more effective cancer treatments (Chilin et al., 2009).

Theoretical Investigations and Cancer Inhibition Studies

A study on the synthesis, crystal structure, and theoretical investigations of sulfonamide compounds explores their potential as cancer inhibitors. Through molecular docking studies, the research evaluates the compound's efficacy in inhibiting cancer growth, highlighting its application in the development of new oncological treatments (Kamaraj et al., 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-5-3-12(4-6-15)11-25(23,24)20-16-8-13-2-1-7-21-17(22)10-14(9-16)18(13)21/h3-6,8-9,20H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYVPYVKRZALTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=C(C=C4)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.